Vanillin-13C

Description

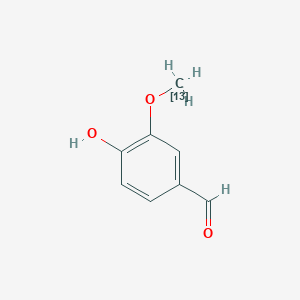

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-hydroxy-3-(113C)methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOOGOJBHIARFG-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]OC1=C(C=CC(=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50481345 | |

| Record name | 4-Hydroxy-3-(methoxy-13C)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86884-84-6 | |

| Record name | 4-Hydroxy-3-(methoxy-13C)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 86884-84-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Characterization of Vanillin 13c for Research Applications

Strategies for Site-Specific and Uniform ¹³C-Labeling of Vanillin (B372448)

The synthesis of Vanillin-¹³C can be achieved through biological pathways, enzyme-catalyzed reactions, or purely chemical methods. The choice of strategy depends on the desired labeling pattern, whether it is uniform enrichment across all carbon atoms or site-specific labeling at a particular position within the molecule.

Biosynthetic and chemoenzymatic methods leverage the metabolic pathways of microorganisms or the specificity of isolated enzymes to produce vanillin from ¹³C-enriched precursors. These approaches are valued for their potential to yield products considered "natural" and for their high specificity.

Microbial Fermentation: De novo biosynthesis of vanillin can be achieved in engineered microorganisms, such as Escherichia coli or yeast. nih.gov By feeding these cultures a uniformly labeled carbon source like [U-¹³C]-glucose, the resulting vanillin will have ¹³C incorporated throughout its structure. nih.gov The shikimic acid pathway is central to this process, converting the labeled glucose into aromatic amino acids and subsequently into vanillin. nih.gov

Enzymatic Biotransformation: A more direct approach involves the use of specific enzymes or whole-cell biocatalysts to convert a labeled precursor, which is structurally similar to vanillin, into the final product. Common precursors for this process include ferulic acid, eugenol, and creosol. nih.govresearchgate.net For example, the flavoprotein vanillyl alcohol oxidase (VAO) can convert ¹³C-labeled creosol into Vanillin-¹³C. nih.govscispace.comresearchgate.net Similarly, using ¹³C-labeled ferulic acid as a substrate in fermentations with specific bacterial strains can yield Vanillin-¹³C. researchgate.net These bioconversions are often more efficient and produce fewer byproducts than de novo synthesis. researchgate.net

Table 1: Biosynthetic and Chemoenzymatic Labeling Strategies for Vanillin-¹³C

| Approach | ¹³C-Labeled Precursor | Biocatalyst/Organism | Resulting Labeling Pattern |

|---|---|---|---|

| De Novo Biosynthesis | [U-¹³C]-Glucose | Engineered E. coli | Uniform ¹³C Labeling |

| Biotransformation | ¹³C-Ferulic Acid | Various Bacteria (e.g., Amycolatopsis sp.) | Site-Specific or Uniform (depending on precursor labeling) |

| Chemoenzymatic Synthesis | ¹³C-Creosol | Vanillyl Alcohol Oxidase (VAO) | Site-Specific (reflecting creosol's label) |

| Chemoenzymatic Synthesis | ¹³C-Eugenol | Pseudomonas strains | Site-Specific (reflecting eugenol's label) |

Chemical synthesis provides precise control over the placement of isotopic labels, allowing for the creation of specific vanillin isotopologues where only designated carbon atoms are ¹³C. This specificity is invaluable for mechanistic studies and as internal standards in quantitative analysis.

A prevalent industrial method for synthesizing vanillin involves the condensation of guaiacol with glyoxylic acid. nih.gov To produce a site-specifically labeled Vanillin-¹³C, one can employ a labeled starting material in this process. For instance, using guaiacol labeled with ¹³C in its aromatic ring ([ring-¹³C₆]-guaiacol) would result in vanillin with a fully labeled benzene ring. Alternatively, labeling the carbonyl carbon can be achieved by using appropriately labeled glyoxylic acid. This allows for the targeted investigation of reactions involving specific functional groups. acs.org Another major chemical route is the oxidation of lignin (B12514952), a complex polymer found in wood. nih.gov While this method is less controlled for producing specific isotopologues, using biomass from plants grown in a ¹³C-enriched atmosphere would yield a mixture of labeled vanillin molecules.

Advanced Analytical Techniques for Vanillin-¹³C Isotopic Profiling

Quantitative ¹³C Nuclear Magnetic Resonance (qNMR) is a powerful, non-destructive technique for determining the ¹³C content at each specific carbon position within the vanillin molecule. acs.orgnih.gov The ¹³C NMR spectrum of vanillin displays eight well-resolved signals, corresponding to each of its eight unique carbon atoms. nih.gov By acquiring the spectrum under quantitative conditions (e.g., using long relaxation delays and inverse-gated proton decoupling), the area of each peak is directly proportional to the number of ¹³C nuclei at that position. acs.org This allows for a detailed isotopic profiling of the molecule. nih.gov

The carbon isotope ratio is typically expressed in the delta (δ) notation in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) standard. nih.gov While Isotope Ratio Mass Spectrometry (IRMS) is the reference method for measuring the bulk δ¹³C value of a sample, qNMR provides the unique ability to determine the site-specific isotope ratios. nih.govacs.org The combination of these techniques offers a complete isotopic fingerprint. acs.org

The δ¹³C values at each carbon position can reveal the origin of the vanillin, as different synthetic and natural pathways result in distinct isotopic distributions. acs.orgacs.org For example, the methoxy (B1213986) carbon (C8) often shows a significantly different δ¹³C value compared to the aromatic ring carbons, and this difference varies depending on the precursor material. acs.orgacs.org This intramolecular isotopic distribution is a more robust marker for authentication than the bulk δ¹³C value alone. acs.org

Table 2: Example of Site-Specific and Bulk δ¹³C Values (‰) in Vanillin Samples Measured by qNMR and IRMS

| Sample ID | Origin/Type | Bulk δ¹³C (IRMS) | Methoxy (C8) δ¹³C (qNMR) |

|---|---|---|---|

| VANA-1 | Biosynthetic | -31.30 | -62.4 |

| VANB-1 | Biosynthetic | -31.14 | -61.9 |

| VAN-1 | Synthetic | -28.16 | -30.6 |

| VAN-4 | Synthetic | -27.81 | -32.9 |

| VAN-8 | Synthetic | -25.85 | -31.1 |

Data adapted from a comparative study. acs.orgacs.org

Site-Specific Natural Isotope Fractionation by Nuclear Magnetic Resonance (SNIF-NMR) is a methodology that precisely quantifies the isotopic content at each position within a molecule at natural abundance. ki.simdpi.com While originally developed for deuterium (²H), the principles are applied in ¹³C qNMR to obtain a high-resolution map of the intramolecular distribution of carbon isotopes. researchgate.netmdpi.com

This technique is exceptionally sensitive to the kinetic isotope effects of the enzymatic and chemical reactions involved in the vanillin's formation. ki.si Each step in a biosynthetic or chemical pathway can slightly favor one isotope over another, leading to a unique pattern of enrichment or depletion at different carbon sites. The SNIF-NMR method can measure these subtle differences with high accuracy, providing a detailed isotopic "fingerprint." ki.sibohrium.com This fingerprint is characteristic of the raw materials and the specific process used for production, making it a powerful tool for authenticating vanillin and detecting adulteration. researchgate.net

Isotope Ratio Mass Spectrometry (IRMS) for Vanillin-13C Characterization

Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique routinely used to determine the authenticity of vanillin by measuring its carbon isotope composition, specifically the ratio of carbon-13 to carbon-12 (¹³C/¹²C). nih.govnih.gov This ratio is expressed as a delta value (δ¹³C) in parts per thousand (‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard. nih.govcanada.ca The fundamental principle behind this application lies in the natural variations in carbon isotope ratios that arise from different synthetic and biosynthetic pathways. nih.govmdpi.com

Plants utilize different photosynthetic pathways (C3, C4, and CAM), which results in distinct δ¹³C values in the organic compounds they produce. nih.gov Vanillin extracted from the vanilla bean, a CAM (Crassulacean Acid Metabolism) plant, has a characteristic δ¹³C range that is typically between -15.5‰ and -22.0‰. mdpi.com In contrast, synthetic vanillin, often derived from petroleum-based precursors like guaiacol or wood lignin (a C3 plant source), exhibits more depleted δ¹³C values. nih.govmdpi.comwikipedia.org For instance, vanillin from lignin has δ¹³C values ranging from -26.9‰ to -32.5‰, while synthetic vanillin from guaiacol shows values between -28.5‰ and -32.6‰. nih.govcsu.edu.au Biovanillin, produced through biotechnological processes using precursors from various natural sources, can have a wide range of δ¹³C values. nih.govnih.gov For example, vanillin derived from rice ferulic acid has a highly negative δ¹³C value, around -36.8‰, whereas vanillin from C4 glucose has a much more positive value, around -12.5‰. nih.gov

These distinct isotopic signatures allow IRMS to be a primary tool for food authentication, capable of discriminating between precious natural vanillin and its less expensive synthetic or nature-identical counterparts. nih.govnih.gov However, the overlapping ranges of some synthetic and biosynthetic vanillins can limit the power of bulk δ¹³C measurements alone, necessitating more advanced, site-specific analyses. nih.govacs.org

| Source of Vanillin | Typical δ¹³C Range (‰) |

|---|---|

| Natural (Vanilla Beans - CAM Plant) | -15.5 to -22.2 |

| Synthetic (from Lignin - C3 Plant) | -26.7 to -32.5 |

| Synthetic (from Guaiacol - Petrochemical) | -28.5 to -32.6 |

| Biosynthetic (from Rice Ferulic Acid) | -35.7 to -37.9 |

| Biosynthetic (from C4 Glucose) | -12.5 |

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a refined technique that couples the separation capabilities of gas chromatography with the isotopic analysis of mass spectrometry. csu.edu.aunih.gov This method is frequently employed for the authentication of vanillin, as it allows for the precise measurement of δ¹³C values of vanillin and its derivatives, even in complex mixtures. nih.govdtu.dk The sample is first injected into the gas chromatograph, where vanillin is separated from other volatile compounds. The separated compound is then combusted into CO₂ gas, which is subsequently introduced into the isotope ratio mass spectrometer for ¹³C/¹²C ratio analysis. acs.org

GC-IRMS can be used for both bulk and position-specific isotope analysis. dtu.dkdtu.dk While bulk δ¹³C values provide a good initial screening for authenticity, sophisticated adulteration methods can mimic the natural range. acs.orgdtu.dk A more powerful approach is the site-specific analysis of the methoxy group (–OCH₃) on the vanillin molecule. acs.orgacs.org Research has shown that the δ¹³C value of the methoxy carbon (δ¹³COCH3) exhibits a significantly wider range across different vanillin sources compared to the bulk molecule's δ¹³C value. acs.orgacs.org This provides a much better distinction between natural, biosynthetic, and synthetic vanillin samples. acs.org For example, while bulk δ¹³C values for natural and synthetic vanillin can overlap, their δ¹³COCH3 values are often more distinct, ranging from -7‰ to -26‰ for natural vanillin and -19‰ to -53‰ for synthetic vanillin. acs.orgacs.org This combined information makes it more difficult to counterfeit vanillin. acs.org The GC-IRMS approach for site-specific analysis typically involves the chemical conversion of the methoxy group to methyl iodide (CH₃I) prior to analysis. acs.org

| Vanillin Source Category | Bulk δ¹³C Range (‰) | Methoxy Group (δ¹³COCH3) Range (‰) |

|---|---|---|

| Natural | -15 to -22 | -7 to -26 |

| Biosynthetic | -19 to -37 | -23 to -50 |

| Synthetic | -26 to -31 | -19 to -53 |

Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS) presents a valuable alternative for analyzing the δ¹³C of vanillin, particularly within complex, non-volatile food matrices like chocolate. acs.org While GC-IRMS is highly effective for volatile compounds, it often requires extensive sample preparation and derivatization for less volatile substances, which can be time-consuming and introduce isotopic fractionation. LC-IRMS overcomes some of these challenges by directly analyzing compounds in the liquid phase.

A method has been developed for the evaluation of δ¹³C of vanillin in chocolate products and industrial flavorings using LC-IRMS. acs.org This involves a straightforward extraction method to isolate the vanillin from the complex matrix before it is introduced into the LC system. The vanillin peak is chromatographically separated from other components, such as caffeine in the case of chocolate, ensuring that the subsequent isotope ratio measurement is specific to vanillin. acs.org The eluent containing the purified vanillin is then passed to an interface where it is oxidized to CO₂, and the resulting gas is analyzed by the IRMS. This technique has been successfully applied to discriminate between natural vanillin from vanilla beans and vanillin from other sources in commercial chocolate bars and snack foods. acs.org The ability of LC-IRMS to handle complex matrices with simplified extraction procedures makes it a useful tool for routine quality control and authenticity verification in the food industry. acs.org

Development and Validation of this compound Certified Reference Materials

The accuracy and reliability of isotopic analysis for vanillin authentication depend heavily on the availability of well-characterized Certified Reference Materials (CRMs). canada.caresearchgate.net CRMs are used for calibration and quality control, ensuring that measurements are consistent and traceable to international standards like the VPDB. canada.ca Recognizing the need for such standards in food authentication, the National Research Council of Canada has developed two synthetic vanillin CRMs, designated VANA-1 and VANB-1. acs.orgresearchgate.net

These materials are intended for use as calibrants for carbon isotope delta measurements using IRMS and as comprehensive standards for other techniques like quantitative ¹³C Nuclear Magnetic Resonance (¹³C-qNMR) spectrometry. canada.caresearchgate.net The development process involved the rigorous characterization of these materials to assign certified δ¹³C values. researchgate.net The certification was achieved by combining measurements from combustion mass spectrometry with quantitative ¹³C-qNMR to obtain site-specific carbon isotope delta values traceable to the VPDB with low uncertainty. canada.ca The availability of these CRMs is a significant step forward, enabling laboratories worldwide to validate their analytical methods and ensure the accuracy of their vanillin authenticity tests. canada.caacs.org

| Certified Reference Material | Certified Bulk δ¹³CVPDB Value (‰) | Intended Use |

|---|---|---|

| VANA-1 | -25.85 ± 0.10 | Calibrant/QC for IRMS and NMR measurements |

| VANB-1 | -31.30 ± 0.10 | Calibrant/QC for IRMS and NMR measurements |

Applications of Vanillin 13c in Tracing Biological and Environmental Processes

Authentication and Origin Determination of Vanillin (B372448) and Vanillin-Containing Products

The global demand for vanillin significantly exceeds the supply of natural vanillin extracted from vanilla pods (Vanilla planifolia), leading to widespread production of synthetic and biosynthetic alternatives. shimadzu-webapp.eunih.gov Distinguishing between these sources is crucial for quality control, combating fraud, and ensuring correct product labeling. Stable carbon isotope analysis, particularly using 13C signatures, is a key method for this differentiation. shimadzu-webapp.eumdpi.comresearchgate.net

Discrimination of Natural, Biosynthetic, and Synthetic Vanillin Sources using 13C Signatures

The δ13C value, which represents the ratio of 13C to 12C relative to a standard, varies depending on the carbon source and metabolic pathways involved in vanillin production. Natural vanillin from Vanilla planifolia, a CAM plant, typically exhibits δ13C values ranging from -15.5‰ to -22.0‰. mdpi.comresearchgate.netmdpi.com Synthetic vanillin derived from petrochemicals or lignin (B12514952) is generally more depleted in 13C, with δ13C values ranging from -36.2‰ to -24.9‰. mdpi.comresearchgate.netmdpi.com Biosynthetic vanillin, produced through microbial or enzymatic conversion of precursors like ferulic acid, eugenol, or glucose, can have a wider range of δ13C values depending on the precursor and the specific bioconversion pathway used. researchgate.netmdpi.com For instance, vanillin from glucose can be more enriched in 13C (around -12.5‰). mdpi.comresearchgate.net

While bulk δ13C values can offer initial discrimination, overlapping ranges, especially when samples from different sources are mixed, necessitate more detailed analysis. acs.org Site-specific stable carbon isotope analysis, which determines the 13C distribution at individual carbon positions within the vanillin molecule, provides a more precise "isotopic fingerprint". researchgate.netresearchgate.netacs.orgnih.govnih.govcreative-biostructure.com Techniques like 13C quantitative NMR (13C-qNMR) and Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) are employed for this purpose. acs.orgacs.org For example, the δ13C values of the methoxy (B1213986) group (δ13COCH3) show a wider range across different vanillin sources compared to bulk δ13C values, improving distinction. acs.org

Table 1: Illustrative δ13C Ranges for Vanillin from Different Sources

| Vanillin Source | Bulk δ13C Range (‰) | Methoxy Group δ13C Range (‰) |

| Natural (Vanilla planifolia) | -15.5 to -22.0 | -7 to -26 |

| Synthetic (Petrochemical/Lignin) | -24.9 to -36.2 | -19 to -53 |

| Biosynthetic (ex-Glucose) | Around -12.5 | -23 to -50 |

| Biosynthetic (ex-Ferulic Acid) | -24 to -34 | -23 to -50 |

Note: Ranges are approximate and can vary based on specific origin and production methods. mdpi.comresearchgate.netmdpi.comacs.orgacs.org

Detection of Adulteration and Fraud via Vanillin-13C Isotopic Fingerprinting in Commercial Samples

The economic incentive to mislabel synthetic or biosynthetic vanillin as natural vanilla makes adulteration a significant concern. shimadzu-webapp.euresearchgate.net Isotopic fingerprinting using this compound allows for the detection of such fraud. By analyzing the bulk and site-specific 13C isotopic composition of vanillin in commercial products, deviations from the expected isotopic signature of authentic natural vanillin can be identified. shimadzu-webapp.eumdpi.commdpi.comcreative-biostructure.com Sophisticated fraud attempts might involve blending vanillin from different sources to mimic the bulk δ13C value of natural vanillin. mdpi.com However, site-specific analysis of the 13C distribution provides a more robust method to expose such practices, as the intramolecular isotopic patterns are distinct for different production pathways. researchgate.netacs.orgnih.gov The combination of 13C and 2H isotopic analysis further enhances the ability to determine origin and detect adulteration. mdpi.comresearchgate.netacs.orgresearchgate.net

Elucidation of Biosynthetic and Catabolic Pathways in Biological Systems

This compound and other 13C-labeled precursors are essential tools for tracing carbon flow and understanding the complex biochemical reactions involved in vanillin biosynthesis and degradation in various organisms.

Tracing Carbon Flow in Plant Metabolism (e.g., Vanilla planifolia Phenylpropanoid Pathway)

In Vanilla planifolia, vanillin is primarily synthesized via the phenylpropanoid pathway. nih.govscience.gov Studies using 14C-radiolabeled precursors, such as L-phenylalanine, have provided initial insights into this pathway. nih.govresearchgate.net 13C-labeled precursors, including L-phenylalanine and intermediates of the shikimic acid pathway, can be used to trace the incorporation of carbon atoms into the vanillin molecule and identify the specific reactions involved. nih.govpnas.org Analyzing the 13C enrichment pattern in vanillin and its precursors at different time points can reveal the metabolic flux through various branches of the phenylpropanoid pathway during vanilla bean development. science.gov For example, studies have investigated the conversion of cinnamic acid and ferulic acid in Vanilla planifolia cell cultures using labeled compounds to understand their roles as vanillin precursors. researchgate.net

Investigating Microbial Biotransformations of Vanillin Precursors (e.g., Ferulic Acid, Eugenol, Lignin, Glucose) using this compound as a Tracer

Microorganisms play a significant role in the production of biosynthetic vanillin from various renewable resources. nih.govresearchgate.netmdpi.com 13C-labeled precursors like ferulic acid, eugenol, lignin-derived compounds, and glucose are used to study the microbial pathways that convert these substrates into vanillin. nih.govresearchgate.netmdpi.comresearchgate.netpnas.org By feeding microorganisms with 13C-labeled substrates and analyzing the labeling pattern in the vanillin produced, researchers can identify the specific metabolic routes and enzymes involved in the bioconversion. nih.govresearchgate.netmdpi.comresearchgate.net For instance, studies have investigated the biotransformation of ferulic acid to vanillin in various bacterial strains using 13C-labeled ferulic acid to track the carbon flow through different enzymatic steps. acs.orgresearchgate.netresearchgate.net Similarly, 13C-labeled lignin monomers or even uniformly labeled (U-13C) glucose can be used to study vanillin production from these complex substrates by engineered microorganisms. researchgate.netmdpi.compnas.org

Application of 13C Metabolic Flux Analysis (MFA) in Vanillin Biosynthesis and Degradation

13C Metabolic Flux Analysis (MFA) is a powerful technique that uses the isotopic labeling patterns of intracellular metabolites after feeding with 13C-labeled substrates to quantify the rates of metabolic reactions within a living cell. github.ioresearchgate.netosti.gov 13C MFA can be applied to study both vanillin biosynthesis in engineered microorganisms and vanillin degradation by specific bacteria. By providing 13C-labeled precursors (e.g., [U-13C]glucose, [U-13C]ferulic acid) to microbial cultures and measuring the 13C enrichment in various metabolites, including vanillin and intermediates, researchers can determine the metabolic fluxes through the vanillin synthesis or degradation pathways. pnas.orgbiorxiv.org This provides quantitative insights into the metabolic network, identifying bottlenecks, alternative pathways, and the efficiency of carbon conversion. researchgate.netbiorxiv.org For example, 13C-MFA has been used to study the metabolism of vanillin-degrading bacteria like Sphingobium sp. SYK-6, revealing how vanillin catabolism is integrated with central carbon metabolism and cofactor production. pnas.org

Quantitative Analysis of Intracellular Metabolic Fluxes in Engineered Microorganisms

In engineered microorganisms designed for vanillin production, ¹³C-MFA using labeled substrates (such as ¹³C-glucose or ¹³C-ferulic acid, depending on the substrate utilized by the organism) is a powerful tool to quantify the fluxes through the vanillin biosynthetic pathway and competing pathways mdpi.comresearchgate.net. By analyzing the ¹³C labeling patterns in key intermediates and the final vanillin product, researchers can determine the relative contributions of different pathways to vanillin synthesis and identify rate-limiting steps mdpi.com. This quantitative flux information allows for targeted genetic modifications to redirect metabolic flow towards increased vanillin production.

For example, studies on engineered Escherichia coli strains for vanillin production from ferulic acid have involved understanding the activity of introduced genes and their impact on the host's metabolism researchgate.net. While specific data using Vanillin-¹³C as a tracer in this context were not extensively detailed in the search results, the general methodology of ¹³C-MFA with labeled precursors is directly applicable. By feeding the engineered E. coli with ¹³C-labeled ferulic acid, the ¹³C label would be incorporated into vanillin and other downstream metabolites, allowing for the quantification of fluxes through the vanillin production pathway and assessment of pathway efficiency.

The data obtained from ¹³C-MFA experiments can reveal how genetic modifications alter the metabolic network. For instance, introducing genes for feruloyl-CoA synthetase and enoyl-CoA hydratase in E. coli enables the conversion of ferulic acid to vanillin researchgate.net. ¹³C-MFA could quantify the flux through this introduced pathway and assess its impact on the central carbon metabolism of the host.

Integration of 13C-MFA Data with Genome-Scale Metabolic Models for Pathway Optimization

Genome-Scale Metabolic Models (GSMs) provide a comprehensive representation of an organism's entire metabolic network, including all known reactions and metabolites plos.orgnih.govnih.gov. While GSMs can predict metabolic capabilities based on stoichiometry, they often require experimental data to provide accurate flux predictions under specific conditions plos.org. Integrating ¹³C-MFA data with GSMs significantly enhances their predictive power and utility for metabolic engineering plos.orgnih.govnih.govresearchgate.net.

Integrating ¹³C-MFA data into GSMs allows for constraining the feasible range of fluxes within the model, leading to more accurate and reliable flux estimations for the entire network, not just the central metabolism plos.orgnih.govnih.gov. This is particularly valuable for understanding the interplay between the vanillin biosynthetic pathway (which might involve peripheral metabolism) and the core metabolic network providing precursors and energy nih.gov.

The integration process typically involves using the experimentally determined ¹³C labeling patterns and extracellular fluxes from ¹³C-MFA experiments as constraints within the GSM framework plos.orgresearchgate.net. Optimization algorithms are then used to find a flux distribution across the entire genome-scale network that is consistent with the experimental data and the model's stoichiometry plos.orgnih.gov. This integrated approach, sometimes referred to as genome-scale ¹³C-MFA, provides a more complete picture of metabolic fluxes than traditional core-only ¹³C-MFA nih.govnih.gov.

For optimizing vanillin production pathways, integrating ¹³C-MFA data from experiments using labeled precursors with a GSM of the engineered microorganism can:

Validate the activity and flux through the introduced vanillin biosynthetic pathway within the context of the entire cellular metabolism.

Identify unexpected metabolic re-routing or bottlenecks in peripheral pathways that might affect precursor availability or product accumulation nih.gov.

Provide insights into cofactor (e.g., ATP, NADH, NADPH) balances across the network, which are crucial for optimizing the energy and redox state for high vanillin yields asm.orgbiorxiv.org.

Suggest further genetic modifications in both core and peripheral metabolism to enhance vanillin production plos.orgnih.gov.

For example, if ¹³C-MFA data reveals a bottleneck in the supply of a vanillin precursor from central metabolism, the integrated GSM can help identify alternative pathways or upstream reactions that could be engineered to increase the flux towards the precursor. Similarly, if cofactor imbalances are observed, the model can suggest modifications to reactions involved in cofactor regeneration or consumption across the entire network asm.orgbiorxiv.org.

While the search results did not provide specific data tables directly linking Vanillin-¹³C tracing to flux values in engineered vanillin production, the principles outlined highlight the critical role of ¹³C-MFA and its integration with GSMs in the metabolic engineering of microorganisms for producing valuable chemicals like vanillin. The quantitative flux information derived from these techniques is essential for rational strain design and process optimization.

Mechanistic Investigations Utilizing Vanillin 13c As an Isotopic Probe

Unraveling Enzymatic Reaction Mechanisms through 13C-Labeled Vanillin (B372448) Substrates

Enzymatic reactions play a significant role in both the biosynthesis and biodegradation of vanillin. Using ¹³C-labeled vanillin or its precursors allows for the detailed study of these enzyme-catalyzed transformations. For instance, research into the biocatalytic synthesis of vanillin from precursors like ferulic acid has utilized ¹³C-NMR studies to identify reaction intermediates and products. nih.gov

One proposed mechanism for the enzymatic reduction of carboxylic acids, relevant to vanillin biosynthesis from vanillic acid, involves the activation of carboxyl groups to form reactive carbonyl-AMP intermediates, which are then reduced to aldehydes. nih.gov Studies using purified enzymes, such as carboxylic acid reductase from Nocardia species, have shown the quantitative reduction of vanillic acid to vanillin. nih.gov

In the context of vanillin degradation, microbial pathways involve enzymes that catalyze the breakdown of vanillin. For example, certain Pseudomonas strains can metabolize ferulic acid via vanillin, involving enzymes like ferulate-CoA ligase and vanillin dehydrogenase. nih.gov ¹³C-NMR studies have been instrumental in revealing the products of such enzymatic cleavage reactions, such as the identification of acetyl-CoA as a C2 side-chain cleavage product in the metabolism of ferulic acid. nih.gov

Furthermore, studies investigating the interaction mechanisms of vanillin with enzymes like cytochrome P450 (CYP450) have employed computational methods to propose potential metabolic pathways, including aldehyde deformylation, methoxy (B1213986) dealkylation, and acetal (B89532) formation. rsc.orgrsc.org While not directly using ¹³C-labeled vanillin experimentally in the cited computational study, such mechanistic insights derived from these studies lay the groundwork for future experimental validation using isotopically labeled substrates to trace the actual reaction routes catalyzed by these enzymes.

The use of quantitative natural abundance ¹³C NMR (NAQ-NMR) has also emerged as a powerful technique to probe enzyme reaction mechanisms by measuring site-specific isotope fractionation without the need for selective isotope enrichment. nih.gov This method has been applied to study the bioconversion of ferulic acid to vanillin, providing evidence for proposed reaction mechanisms and the involvement of specific intermediates. nih.gov

Investigation of Environmental Fate and Degradation Pathways of Vanillin-13C

Understanding the environmental fate and degradation pathways of vanillin is crucial due to its widespread use and potential release into the environment. ¹³C-labeled vanillin serves as a valuable tracer to study how vanillin is transformed in various environmental compartments like soil and water, and by different agents, including microorganisms and abiotic processes.

Stable isotope probing (SIP) is a technique that utilizes ¹³C-labeled substrates, such as vanillin-¹³C, to track the metabolic activity of microbial communities in environmental samples. By providing ¹³C-labeled vanillin to soil microorganisms, researchers can follow the incorporation of the ¹³C label into microbial biomass (e.g., DNA, proteins, lipids) and metabolites. osti.gov This helps identify which microorganisms are actively degrading vanillin and the metabolic pathways they utilize.

Studies using ¹³C-labeled carbon sources, including vanillin, have demonstrated the legacy of diverse carbon sources in soil metabolism. osti.gov ¹³C derived from labeled vanillin can be traced into the soil metabolite pool, revealing the metabolic intermediates and end products of its degradation by the soil microbial community. osti.gov While vanillin produced lower levels of ¹³C enrichment in general soil metabolite pools compared to some other carbon sources, it showed maximal ¹³C enrichment of specific compounds like ectoine. osti.gov

Abiotic degradation processes, such as photodegradation, also contribute to the environmental fate of vanillin. Isotopic analysis can help distinguish between biotic and abiotic transformation pathways. Studies have indicated that abiotic transformation of vanillin via photodegradation can lead to an increase in the δ¹³C value. goldschmidt.info This suggests that the kinetic isotope effects associated with photodegradation are different from those of biological degradation, providing a means to differentiate between these processes in environmental samples.

Emerging Trends and Future Research Directions in Vanillin 13c Studies

Integration of Vanillin-13C Data with Multi-Omics Approaches (e.g., Proteomics, Transcriptomics)

The true power of this compound as a research tool is realized when its metabolic tracing capabilities are combined with other high-throughput "omics" technologies. This integration provides a holistic view of how genetic information is translated into functional metabolic outputs. By correlating the flux of 13C atoms through a pathway with changes in gene and protein expression, researchers can build comprehensive models of cellular metabolism.

In a typical multi-omics study involving this compound, an organism (such as a plant or microorganism) is fed a 13C-labeled precursor that is converted into vanillin (B372448). The rate of incorporation of 13C into vanillin and its intermediates (metabolomics) is measured. Simultaneously, changes in gene expression are profiled using transcriptomics (RNA-seq), and the abundance of cellular proteins is quantified via proteomics. nih.govnih.gov

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful proteomics technique that complements 13C tracer studies. researchgate.net While this compound tracks the carbon backbone of specific metabolites, SILAC uses heavy-isotope-labeled amino acids to quantify changes in the entire proteome between different experimental conditions. liverpool.ac.uk By combining these approaches, scientists can directly link the upregulation of specific enzymes (identified by proteomics) with increased production of this compound (measured by metabolomics), and correlate both with the increased transcription of the corresponding genes (measured by transcriptomics). nih.gov This integrated approach is crucial for identifying rate-limiting steps, discovering novel biosynthetic pathway genes, and rationally engineering organisms for enhanced vanillin production. nih.gov

Table 1: Illustrative Example of a Multi-Omics Approach in Vanillin Biosynthesis Research

| Omics Layer | Analytical Technique | Key Finding (Hypothetical) | Implication |

| Transcriptomics | RNA-Seq | 2.5-fold increase in mRNA levels of the CAD gene under high-light stress. | Suggests transcriptional upregulation of the cinnamyl alcohol dehydrogenase enzyme. |

| Proteomics | LC-MS/MS (SILAC) | 2.1-fold increase in the abundance of CAD protein under high-light stress. | Confirms that increased gene transcription leads to higher protein levels. |

| Metabolomics | GC-IRMS / LC-MS | 50% increase in the rate of 13C-label incorporation from 13C-ferulic acid into vanillin. | Demonstrates that the observed transcriptomic and proteomic changes result in a higher metabolic flux towards vanillin. |

Advancements in High-Throughput Isotopic Analysis of this compound and Related Metabolites

The analysis of isotopically labeled compounds like this compound requires sensitive and precise analytical methods. While Isotope Ratio Mass Spectrometry (IRMS) has been the traditional gold standard for its high accuracy, recent advancements have focused on increasing throughput and the richness of the data collected. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy has emerged as a powerful alternative to IRMS. nih.gov Quantitative 13C-NMR can determine the carbon stable isotope ratio at specific atomic positions within the vanillin molecule, providing a detailed isotopic fingerprint that is difficult to obtain with other methods. researchgate.netnih.gov This site-specific information is invaluable for distinguishing between different biosynthetic or synthetic routes. nih.gov Furthermore, 1H-NMR offers a rapid and high-throughput approach to indirectly quantify 13C-enriched molecules, making it suitable for screening large numbers of samples. nih.govresearchgate.net

Mass Spectrometry (MS) continues to evolve rapidly. High-resolution mass spectrometers, such as Orbitrap and Fourier Transform-Ion Cyclotron Resonance (FT-ICR), are essential for resolving the complex spectra produced in 13C-labeling experiments, allowing for the accurate identification of different isotopologues (molecules that differ only in their isotopic composition). nih.gov To improve sample throughput, microfluidic devices like capillary electrophoresis coupled to mass spectrometry (CE-MS) are being developed. oup.comosti.gov These systems provide quick separation and sensitive detection, enabling the analysis of very small sample volumes with run times as short as a few minutes. oup.com

Table 2: Comparison of Modern Analytical Techniques for this compound Analysis

| Technique | Throughput | Sensitivity | Key Information Provided |

| GC/LC-IRMS | Low to Medium | Very High | Bulk or compound-specific 13C/12C ratio. researchgate.net |

| Quantitative 13C-NMR | Low | Medium | Site-specific intramolecular 13C content. nih.govnih.gov |

| 1H-NMR | High | Low to Medium | Indirect quantification of total 13C enrichment. nih.govresearchgate.net |

| High-Resolution MS | Medium to High | High | Mass and relative abundance of all isotopologues. nih.gov |

| CE-MS | High | High | Rapid separation and quantification of isotopologues from small sample volumes. oup.com |

Novel Applications of this compound in Biorefinery Processes and Sustainable Chemical Synthesis

This compound is a critical tool for advancing the green chemistry agenda, particularly in the context of biorefineries. Biorefineries aim to convert biomass, such as agricultural waste and wood, into valuable chemicals and fuels. Lignin (B12514952), a major component of wood and a byproduct of the paper industry, is a promising renewable source for producing aromatic chemicals like vanillin. nih.govnih.govwiley.com

By using 13C-labeled lignin in microbial fermentation or catalytic conversion processes, researchers can trace the precise pathways by which the complex polymer is broken down and converted into vanillin. researchgate.net This allows for the meticulous optimization of reaction conditions, the selection of more efficient microbial strains or catalysts, and the identification of yield-limiting side reactions. wiley.comsci-hub.se

Beyond its production, vanillin itself is being explored as a renewable building block for creating new bio-based polymers. acs.orgresearchgate.net this compound can be used to track the incorporation of the vanillin monomer into polymer chains during synthesis. This provides definitive proof of covalent bonding and allows for the precise characterization of the resulting material's structure, helping to design sustainable plastics and resins with desired properties. The use of 13C labeling provides an effective method for verifying the biomass source of commercial vanillin, ensuring its classification as a "natural" product. researchgate.net

Table 3: Research Applications of this compound in Sustainable Chemistry

| Application Area | 13C-Labeled Precursor | Process/Organism | Research Goal |

| Lignin Valorization | 13C-Lignin | Bacillus sp. / Fungal Consortia | Trace carbon flow from lignin to vanillin to optimize microbial conversion yields. nih.govresearchgate.net |

| Catalytic Upgrading | 13C-Lignin | Electrochemical Oxidation / Mixed-Oxide Catalysts | Elucidate reaction mechanisms and identify bottlenecks in the chemical conversion of lignin to vanillin. wiley.com |

| Bio-Polymer Synthesis | This compound | Polymerization Reactions (e.g., to make polyesters) | Verify the incorporation of the vanillin monomer into the polymer backbone and characterize the final material structure. acs.orgresearchgate.net |

| Pathway Discovery | 13C-Glucose / 13C-Ferulic Acid | Engineered E. coli or Yeast | Map and quantify metabolic flux through novel biosynthetic pathways to improve bio-vanillin production. sci-hub.se |

Q & A

Q. How can researchers validate novel isotopic markers for Vanillin-<sup>13</sup>C authentication?

- Methodological Answer : Apply machine learning (e.g., random forests) to large δ<sup>13</sup>C datasets to identify carbon positions with highest diagnostic power. Pironti et al. (2021) used ANOVA to confirm C8 as the most significant discriminator (p<0.001) between natural and synthetic samples . Cross-validation with blind samples (n≥20) ensures marker robustness .

Tables for Key Methodological Comparisons

Key Findings from Literature

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.